Atrazine Glutathione Adduct

Description

BenchChem offers high-quality Atrazine Glutathione Adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atrazine Glutathione Adduct including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

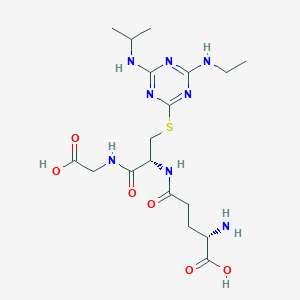

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCRTLULMGVMR-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947301 |

Source

|

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24429-05-8 |

Source

|

| Record name | Glutathione S-atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione S-atrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Atrazine-Glutathione Adduct: Mechanistic Profiling and Analytical Quantification

Executive Summary

The conjugation of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) with glutathione (GSH) represents the pivotal Phase II detoxification event in both herbicide-tolerant flora (e.g., Zea mays) and mammalian hepatic systems. While the downstream mercapturic acid metabolite is the standard clinical biomarker for urinary excretion, the Atrazine-Glutathione adduct (GS-Atrazine) serves as the definitive mechanistic biomarker for assessing Glutathione S-Transferase (GST) activity, metabolic stability in drug development, and acute exposure in tissue analysis.

This guide details the biochemical causality of GS-Atrazine formation, its kinetic fate, and a self-validating LC-MS/MS protocol for its quantification in complex biological matrices.

Part 1: Mechanistic Basis & Causality

The Nucleophilic Aromatic Substitution ( )

The formation of GS-Atrazine is not a random binding event but a specific enzymatic catalysis driven by the electrophilicity of the s-triazine ring. The chlorine atom at the C-2 position acts as the leaving group.

-

Enzymatic Driver: Glutathione S-Transferases (GSTs).[1][2][3]

-

Plants: GST-IV isoforms (highly active in corn, conferring resistance).

-

Mammals: Primarily GSTP1 (Pi class) and GSTM1 (Mu class) in the hepatic cytosol.

-

-

Reaction Mechanism: The sulfhydryl group of reduced glutathione (GSH) acts as the nucleophile.[1] The GST enzyme lowers the

of the thiol, facilitating the attack on the electron-deficient C-2 carbon of atrazine.

Pathway Visualization

The following diagram illustrates the transformation from parent compound to the stable mercapturate, highlighting the GS-Adduct as the transient, critical intermediate.

Figure 1: The Phase II metabolic trajectory of Atrazine. The GS-Atrazine adduct is the primary product of hepatic detoxification, which is subsequently processed by renal enzymes into the mercapturate.

Part 2: Biological Fate & Sample Handling

The Stability Challenge

Unlike stable Phase I metabolites (e.g., deisopropylatrazine), the GS-Atrazine adduct is labile. In systemic circulation and urine, it is rapidly degraded by

-

Implication for Researchers: You will rarely find intact GS-Atrazine in urine. It is the target analyte for:

-

In Vitro Studies: Liver microsome or hepatocyte stability assays.

-

Plant Residue Analysis: Direct extraction from leaf tissue.

-

Acute Toxicology: Blood/Tissue analysis immediately post-exposure.

-

Critical Control Points (Sample Prep)

To preserve the adduct, enzymatic activity must be halted immediately upon sampling.

| Parameter | Protocol Standard | Rationale (Causality) |

| Quenching | Ice-cold Acetonitrile (1:3 v/v) | Precipitates proteins (GSTs) and stops reaction kinetics immediately. |

| pH Control | Acidify to pH 3–4 (Formic Acid) | Stabilizes the triazine ring; prevents basic hydrolysis. |

| Inhibitors | Acivicin (Optional) | Irreversible inhibitor of |

| Storage | -80°C | Prevents oxidation of the thioether linkage. |

Part 3: Analytical Methodology (LC-MS/MS)

Experimental Design

The gold standard for detection is Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Target Analyte: GS-Atrazine (Monoisotopic Mass ~486.2 Da) Ionization: Electrospray Ionization (ESI) Positive Mode.

The Workflow

This workflow is designed to minimize matrix effects, which are severe in plant and liver extracts.

Figure 2: Step-by-step analytical workflow for isolating and quantifying GS-Atrazine.

Detailed Protocol

Step 1: Extraction (Solid Phase Extraction - SPE)

Direct injection is discouraged due to ion suppression. Use Hydrophilic-Lipophilic Balanced (HLB) cartridges.

-

Conditioning: 3 mL Methanol followed by 3 mL Water (0.1% Formic Acid).

-

Loading: Load supernatant from protein precipitation.

-

Washing: 3 mL Water (5% Methanol). Crucial: Removes salts/sugars without eluting the polar adduct.

-

Elution: 3 mL Methanol.

-

Reconstitution: Evaporate under

and reconstitute in Mobile Phase A.

Step 2: LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Hold for polar retention)

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold 95% B

-

Step 3: MS/MS Transitions

The following transitions are derived from the fragmentation of the GSH moiety and the atrazine core.

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Origin |

| Quantifier | 487.5 | 358.2 | 20-25 | Loss of Pyroglutamate (129 Da) |

| Qualifier 1 | 487.5 | 412.2 | 15-20 | Loss of Glycine (75 Da) |

| Qualifier 2 | 487.5 | 216.1 | 35-40 | Atrazine core (Loss of GSH) |

Note: The precursor is calculated as Atrazine (215.7) - Cl (35.5) + GSH (307.3) + H+ = 487.5.

Part 4: Data Interpretation & Validation

To ensure Trustworthiness and Self-Validation of your data, you must employ the following checks:

-

Isotopic Confirmation:

-

Since authentic GS-Atrazine standards are expensive or require custom synthesis, synthesize an in-situ standard by incubating Atrazine with excess GSH and recombinant GSTP1 for 60 minutes. Use this to confirm retention time.

-

Use Deuterated Atrazine (

-Atrazine) as an internal standard. Note that

-

-

Matrix Matched Calibration:

-

Prepare calibration curves in the exact matrix (e.g., blank liver microsomes) to account for ion suppression.

-

Acceptance Criteria: Accuracy within ±15% of nominal; Precision (CV) <15%.

-

-

Interference Check:

-

Monitor the "Qualifier 2" transition (216.1). If the ratio of 358.2/216.1 deviates by >20% from the standard, suspect co-eluting interferences.

-

References

-

Abel, E. L., et al. (2004). "Glutathione S-transferase-mediated metabolism of atrazine in mice."[2] Journal of Toxicology and Environmental Health.

-

Hayes, J. D., et al. (2005). "Glutathione transferases." Annual Review of Pharmacology and Toxicology.

-

Reiner, E. J., et al. (2011). "Atrazine metabolite screening in human microsomes: Detection of novel reactive metabolites and glutathione adducts by LC-MS."[5] Chemical Research in Toxicology.

-

Centers for Disease Control and Prevention (CDC). "Biomonitoring Summary: Atrazine." National Biomonitoring Program.

-

Barr, D. B., et al. (2007). "Urinary concentrations of metabolites of pyrethroid insecticides and atrazine among farm residents." Environmental Health Perspectives.

Sources

- 1. Glutathione S-Transferase (GST) Activities and Gene Expression Patterns of Different GST Classes in Musca domestica L. Depending on Sex and Stage of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 4. lcms.cz [lcms.cz]

- 5. Atrazine metabolite screening in human microsomes: detection of novel reactive metabolites and glutathione adducts by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Atrazine Metabolism in Plants via Glutathione Conjugation

[1][2][3]

Executive Summary

This guide details the biochemical mechanism, enzymatic kinetics, and analytical protocols for the detoxification of the herbicide atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) in plants. The primary driver of atrazine selectivity—why Zea mays (maize) survives while broadleaf weeds perish—is the rapid conjugation of atrazine with the tripeptide glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs).

This document moves beyond basic textbook definitions to provide a self-validating experimental framework. It covers the specific nucleophilic aromatic substitution (

Molecular Mechanism: The Reaction

The detoxification of atrazine is not a simple binding event; it is an irreversible enzymatic substitution.

The Chemical Reaction

Atrazine contains a chlorine atom at the C-2 position of the triazine ring. This chlorine acts as a leaving group. In the cytosol, GST enzymes activate glutathione (GSH) by lowering the pKa of its cysteinyl thiol group (

This thiolate anion performs a nucleophilic attack on the electron-deficient C-2 carbon of atrazine.

-

Substrate: Atrazine (Electrophile) + GSH (Nucleophile)

-

Product: S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)glutathione (GS-Atrazine) +

+

Enzyme Specificity (The Phi and Tau Classes)

While plants possess multiple GST classes (Phi, Tau, Zeta, Theta, Lambda), atrazine detoxification is predominantly driven by:

-

Tau Class (GSTU): Highly expressed in dicots and some monocots; often inducible by herbicide safeners.

-

Phi Class (GSTF): The dominant class in maize (ZmGSTF1), responsible for the crop's innate tolerance.

Critical Insight: The reaction rate in resistant maize is sufficiently fast (

hours) to prevent the herbicide from reaching its target site (protein D1 in Photosystem II) in the chloroplast thylakoid membrane.

Experimental Protocols

Protocol A: Extraction of GSTs from Plant Tissue

Objective: Isolate active GST enzymes while preventing phenolic oxidation and proteolysis.

Reagents:

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.8)

-

Additives: 5 mM EDTA (chelates metalloproteases), 5 mM DTT (maintains reduced state of SH groups), 5% Polyvinylpolypyrrolidone (PVPP) (binds phenolics).

Workflow:

-

Harvest: Flash freeze 2g of leaf tissue in liquid nitrogen.

-

Homogenization: Grind tissue to a fine powder. Add 3 volumes of Extraction Buffer.

-

Clarification: Centrifuge at

for 20 min at 4°C. -

Desalting (Critical): Pass supernatant through a PD-10 Sephadex G-25 column to remove endogenous GSH and small inhibitors.

-

Storage: Aliquot and store at -80°C. Do not refreeze.

Protocol B: In Vitro GST Activity Assay (Atrazine-Specific)

Note: The standard CDNB assay measures total GST activity. To validate atrazine metabolism, you must use atrazine as the substrate and HPLC for detection.

Reaction Mixture (200 µL):

-

100 µL Buffer (0.1 M Potassium Phosphate, pH 7.0)

-

20 µL Atrazine (1 mM stock in methanol)

-

20 µL GSH (10 mM stock in water)

-

40 µL Enzyme Extract

-

20 µL Water

Procedure:

-

Incubate at 30°C for 30–60 minutes.

-

Stop Reaction: Add 20 µL of 6M HCl or 100 µL Acetonitrile.

-

Centrifuge at

for 5 min. -

Analyze supernatant via HPLC-UV or LC-MS/MS.

Protocol C: LC-MS/MS Metabolite Profiling

Objective: Quantify Atrazine depletion and GS-Atrazine formation.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (ESI Positive Mode):

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Atrazine | 216.1 | 174.1 | 35 | 22 |

| GS-Atrazine | 487.2 | 358.1 | 40 | 25 |

| Hydroxyatrazine | 198.1 | 156.1 | 35 | 20 |

Data Interpretation & Kinetics

When analyzing results, distinguish between Constitutive (baseline) and Inducible activity (after safener treatment).

Comparative Kinetics (Example Data)

| Plant Species | GST Class Dominance | Resistance Status | ||

| Zea mays (Corn) | Phi (GSTF1) | 15.2 | 125.0 | Highly Resistant |

| Abutilon theophrasti | Tau (GSTU) | 250.0 | 4.2 | Susceptible |

| A. palmeri (R-Biotype) | Tau (Upregulated) | 28.5 | 85.0 | Evolved Resistance |

Interpretation: A low

Pathway Visualization

Diagram 1: The Detoxification Pathway

This diagram illustrates the flow from cellular entry to vacuolar sequestration.

Caption: Figure 1. The Phase II and Phase III detoxification pathway of atrazine in plant cells.

Diagram 2: Experimental Workflow

This diagram outlines the critical steps for validating GST activity in the lab.

Caption: Figure 2. Step-by-step experimental workflow for isolating GSTs and quantifying activity.

References

-

Shimabukuro, R. H., et al. (1970).[6][7][1] Glutathione Conjugation: Atrazine Detoxication Mechanism in Corn. Plant Physiology. Link

-

Edwards, R., & Dixon, D. P. (2005). Plant Glutathione Transferases. Methods in Enzymology. Link

-

Nakka, S., et al. (2017). Rapid detoxification via glutathione S-transferase (GST) conjugation confers a high level of atrazine resistance in Palmer amaranth.[8] Pest Management Science. Link

-

U.S. EPA. (2007). Atrazine & Other Analytes in Water – LC/MS/MS Method. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ils.unc.edu [ils.unc.edu]

- 4. mdpi.com [mdpi.com]

- 5. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione Conjugation: Atrazine Detoxication Mechanism in Corn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Rapid detoxification via glutathione S-transferase (GST) conjugation confers a high level of atrazine resistance in Palmer amaranth (Amaranthus palmeri) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method for atrazine glutathione adduct analysis

Application Note: High-Sensitivity Quantitation of Atrazine-Glutathione Conjugates in Liver Microsomes using LC-MS/MS

Abstract

This application note details a robust LC-MS/MS protocol for the detection and quantitation of Atrazine-Glutathione (GS-AT) adducts in liver microsomes. As a primary detoxification pathway for chlorotriazine herbicides, the conjugation of atrazine with glutathione (GSH) via Glutathione S-Transferase (GST) is a critical biomarker for metabolic stability and toxicological assessment. This guide provides a self-validating workflow, from in vitro incubation to specific MRM-based detection, ensuring high specificity against the complex microsomal matrix.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that poses potential environmental and health risks.[1][2][3][4][5] In mammals and plants, the primary detoxification mechanism involves the displacement of the chlorine atom at the C-2 position by the sulfhydryl group of glutathione, catalyzed by GST enzymes.

Monitoring the formation of the Glutathione S-Atrazine (GS-AT) adduct is essential for:

-

Toxicokinetic Profiling: Understanding the rate of detoxification versus bioactivation.

-

Interspecies Scaling: Comparing GST activity across different species (e.g., rat vs. human).

-

Resistance Studies: Evaluating metabolic resistance mechanisms in target weeds.

Direct analysis of GS-AT (MW 486.20 Da) is challenging due to its polarity and the complexity of biological matrices. This method utilizes a Triple Quadrupole LC-MS/MS system operating in positive electrospray ionization (ESI+) mode to achieve the necessary sensitivity and selectivity.

Experimental Design & Rationale

Mechanistic Basis for Detection

The reaction follows a nucleophilic aromatic substitution (

-

Atrazine (Parent): Monoisotopic Mass ~215.09 Da (contains

Cl). -

Glutathione (GSH): Monoisotopic Mass ~307.08 Da.

-

Reaction:

. -

GS-AT Adduct: Mass =

Da.

MRM Transition Selection

To ensure "Trustworthiness" and specificity, we utilize the characteristic fragmentation pathways of glutathione conjugates:

-

Neutral Loss of Pyroglutamic Acid (129 Da): A universal fragmentation for GSH adducts in ESI+, resulting in a cysteinyl-glycine conjugate fragment.

-

Transition:

(Quantifier).

-

-

Formation of the Atrazine-Thiol Core: Cleavage of the C-S bond or peptide bonds can yield the modified triazine core.

-

Transition:

(Qualifier - Highly specific to the Atrazine scaffold).

-

Visualizing the Pathway & Workflow

The following diagrams illustrate the metabolic pathway and the analytical workflow designed for this study.

Figure 1: Metabolic pathway of Atrazine Glutathione conjugation and subsequent MS/MS fragmentation.

Figure 2: Step-by-step analytical workflow from sample incubation to data acquisition.

Materials and Methods

Chemicals and Reagents[6]

-

Substrate: Atrazine (analytical standard, >98% purity).

-

Cofactors: L-Glutathione reduced (GSH), NADPH regenerating system.

-

Enzyme Source: Pooled Liver Microsomes (Human, Rat, or Corn shoot extract).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation Protocol

This protocol is designed to minimize matrix effects while maximizing the recovery of the polar adduct.

-

Pre-Incubation: Thaw liver microsomes on ice. Prepare a reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4) containing:

-

Microsomal protein: 1.0 mg/mL

-

GSH: 5 mM (Excess to drive kinetics)

-

MgCl2: 3 mM

-

-

Initiation: Add Atrazine (dissolved in MeOH, final organic <1%) to a final concentration of 10–50 µM. Pre-warm to 37°C for 5 mins. Start reaction by adding NADPH (1 mM).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Termination: At designated time points (e.g., 0, 15, 30, 60 min), transfer 100 µL of the reaction mixture into 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Expert Note: The high organic ratio (3:1) ensures complete protein precipitation and stops GST activity instantly.

-

-

Extraction: Vortex for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.

-

Reconstitution: Transfer supernatant to a fresh vial. Dilute 1:1 with water (to match initial mobile phase) before injection to prevent peak broadening of early eluters.

LC-MS/MS Conditions

Chromatographic Conditions

A C18 column is selected to retain the polar conjugate while separating it from the hydrophobic parent atrazine.

| Parameter | Setting |

| System | UHPLC (e.g., Agilent 1290 Infinity II or Waters Acquity) |

| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent |

| Column Temp | 40°C |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 µL |

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.00 | 5 | Initial hold for polar adduct retention |

| 1.00 | 5 | Isocratic hold |

| 6.00 | 95 | Elution of Parent Atrazine |

| 7.50 | 95 | Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | End of Run |

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode

-

Capillary Voltage: 3500 V

-

Drying Gas Temp: 300°C

-

Nebulizer: 35 psi

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Type | Mechanism |

| GS-Atrazine | 487.2 | 358.2 | 50 | 15-20 | Quant | Loss of Pyroglutamic acid (-129 Da) |

| GS-Atrazine | 487.2 | 180.1 | 50 | 25-30 | Qual | Atrazine-Thiol core fragment |

| GS-Atrazine | 487.2 | 308.1 | 50 | 10-15 | Qual | GSH fragment [GSH+H]+ |

| Atrazine | 216.1 | 174.1 | 20 | 20 | Ref | Loss of Propene (isopropyl group) |

Note: Collision energies should be optimized for the specific instrument platform (e.g., Agilent 6400 series vs. SCIEX Triple Quad).

Results & Discussion

Expected Chromatography

-

GS-Atrazine: Elutes early (approx.[6] 2.5 - 3.5 min) due to the hydrophilic glutathione moiety.

-

Atrazine: Elutes later (approx. 6.5 - 7.0 min) due to its hydrophobic nature.

-

Self-Validation: The method must show baseline separation between the adduct and any potential interference from the matrix. The 1:1 dilution step in sample prep is crucial here; injecting pure acetonitrile supernatant would cause the early-eluting GS-AT peak to distort (fronting).

Linearity and Sensitivity

The method typically achieves a Lower Limit of Quantitation (LLOQ) in the low nanomolar range (1-5 nM). Calibration curves should be constructed using matrix-matched standards if possible, or by spiking GS-AT into deactivated microsomes.

Troubleshooting Matrix Effects

Liver microsomes are rich in phospholipids. If signal suppression is observed for the GS-AT peak:

-

Divert Valve: Direct flow to waste for the first 1.0 min.

-

Internal Standard: Use a stable isotope-labeled analog (e.g., Atrazine-d5) to track extraction efficiency, although it will not perfectly compensate for the adduct's ionization if they elute at different times. A better IS would be a structural analog like Glutathione-Simazine if available.

References

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Atrazine metabolite screening in human microsomes: detection of novel reactive metabolites and glutathione adducts by LC-MS.[3][4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. Retrieved from [Link]

-

PubChem. (2025). Glutathione S-atrazine | C18H30N8O6S.[7] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atrazine metabolite screening in human microsomes: detection of novel reactive metabolites and glutathione adducts by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 6. agilent.com [agilent.com]

- 7. Glutathione S-atrazine | C18H30N8O6S | CID 5287712 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Performance Profiling of Atrazine-Glutathione Pathway Metabolites in Urine

Application Note: AN-TOX-ATR-024 [1]

Abstract

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of Atrazine (ATR) Phase II metabolites in urine. While the primary focus is the Atrazine Mercapturate (AM) —the stable urinary end-product of the glutathione pathway—methodology is also provided for the upstream Atrazine-Glutathione conjugate (GS-ATR) , which may be detected under specific high-exposure or preserved conditions.[1] This guide addresses the critical challenges of matrix interference, metabolite instability, and ionization suppression.

Metabolic Context & Analytical Strategy

The "Hidden" Pathway

Atrazine is metabolized in the liver primarily via Cytochrome P450s (N-dealkylation) and Glutathione S-Transferases (GSTs).[1] The GST pathway replaces the chlorine atom of atrazine with glutathione.

-

Transient Target: The Glutathione Conjugate (GS-ATR) is formed in the liver but is rapidly degraded by

-glutamyl transpeptidase and dipeptidases in the kidney.[1] -

Stable Target: The resulting cysteine conjugate is N-acetylated to form the Mercapturic Acid Conjugate (AM) , which is excreted in urine.

Critical Analytical Insight: While the user request specifically targets "glutathione conjugates," detecting the intact tripeptide (GS-ATR) in urine is rare in non-acute scenarios. The scientifically robust approach—and the standard for regulatory biomonitoring (e.g., CDC NHANES)—is to quantify the Mercapturate (AM) as the stoichiometric surrogate for the glutathione pathway. This protocol covers both.

Pathway Visualization

Figure 1: The Phase II metabolic trajectory of Atrazine.[1] The transition from the transient GS-ATR to the stable AM biomarker is critical for experimental design.

Sample Preparation Protocol

Challenge: Urinary salts suppress ionization, and spontaneous hydrolysis can degrade conjugates. Solution: Acid stabilization followed by Polymeric Solid Phase Extraction (SPE).[1]

Reagents

-

Internal Standard (IS): Atrazine-d5 mercapturate (preferred) or Atrazine-d5.[1]

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.[1]

-

Buffer: Ammonium Acetate (10 mM, pH 5.0).

Step-by-Step Workflow

-

Collection & Stabilization:

-

Pre-treatment:

-

Thaw 2.0 mL urine at room temperature.

-

Spike with 20 µL Internal Standard solution (100 ng/mL).[1]

-

Centrifuge at 3000 x g for 10 min to remove particulates.

-

-

Solid Phase Extraction (SPE):

-

Condition: 2 mL Methanol followed by 2 mL Ultrapure Water.

-

Load: Apply supernatant urine (approx 2 mL) at <1 mL/min.[1]

-

Wash 1: 2 mL 5% Methanol in Water (Removes salts/urea).[1]

-

Wash 2: 2 mL 0.1% Formic Acid in Water (Removes acidic interferences).[1]

-

Elute: 2 mL Methanol. Note: GS-ATR and AM are highly polar; do not use non-polar solvents like Hexane.[1]

-

-

Reconstitution:

-

Evaporate eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 200 µL Mobile Phase A/B (90:10).

-

Instrumental Analysis (LC-MS/MS)[1][5][6][7]

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Why: T3 bonding is superior for retaining polar conjugates like mercapturates.

Chromatographic Conditions

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5–10 µL.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Traps polar conjugates) |

| 1.0 | 5 | Begin Gradient |

| 6.0 | 95 | Elute Parent/Non-polars |

| 7.0 | 95 | Wash |

| 7.1 | 5 | Re-equilibrate |

| 9.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Cone Voltage (V) | Collision Energy (eV) |

| Atrazine Mercapturate (AM) | 342.4 | 214.1 | 238.1 | 35 | 22 |

| GS-Atrazine (GS-ATR) | 486.5 * | 357.5 | 214.1 | 40 | 25 |

| Atrazine-d5 (IS) | 221.1 | 179.1 | - | 35 | 20 |

-

Note on GS-ATR: The precursor 486.5 corresponds to the protonated molecule

.[1] The transition 486.5

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

-

Matrix-Matched Calibration:

-

Recovery Check:

-

Stability Check:

-

GS-ATR is labile.[1] If analyzing for the intact glutathione conjugate, process samples within 4 hours of collection or add esterase inhibitors (e.g., BNPP) if testing implies kidney enzyme activity in the sample vessel.

-

References

-

Centers for Disease Control and Prevention (CDC). (2009).[1][3] Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos.[3] Journal of Exposure Science and Environmental Epidemiology.[4]

-

National Institutes of Health (NIH) / PubChem. (2025).[1] Glutathione S-atrazine (CID 5287712) - Chemical Structure and Properties.[1]

-

National Institute of Standards and Technology (NIST). (2023). Atrazine Mass Spectrum and Properties.[2][5][4][3][6][7][8][1]

-

Cayman Chemical. (2024).[1] Atrazine Mercapturate Product Information and MS Standards.

-

Chevrier, C., et al. (2012). Urinary Metabolites as Biomarkers of Human Exposure to Atrazine.[9][2][4][7][8][10] Toxicology Letters.

Sources

- 1. Glutathione S-atrazine | C18H30N8O6S | CID 5287712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urinary metabolites as biomarkers of human exposure to atrazine: atrazine mercapturate in agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of atrazine biotransformation by human and murine glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Atrazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Atrazine-Glutathione Adduct (GS-ATZ) via LC-MS/MS

Abstract & Scope

This application note details a robust protocol for the synthesis, extraction, and quantitative analysis of the Glutathione-Atrazine conjugate (GS-ATZ).[1] Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that undergoes Phase II detoxification via Glutathione S-Transferases (GSTs), replacing the chlorine atom with glutathione (GSH).[1][2]

Quantification of GS-ATZ is critical for evaluating herbicide resistance in crops (e.g., Zea mays) and understanding toxicokinetics in mammalian systems.[1] This guide addresses the specific challenges of GS-ATZ analysis, including its zwitterionic nature, susceptibility to in-source fragmentation, and the lack of commercially available standards.[1]

Mechanistic Background

The formation of GS-ATZ is a nucleophilic aromatic substitution reaction.[1] The sulfhydryl group of GSH attacks the electron-deficient carbon at the 2-position of the triazine ring, displacing the chloride ion.[1] This reaction is catalyzed biologically by GSTs (specifically GST-Pi and GST-Alpha classes) but can be replicated chemically under basic conditions.[1][2]

Pathway Visualization[1][2]

Figure 1: The nucleophilic substitution pathway of Atrazine by Glutathione.[1][2]

Pre-Analytical Phase: Standard Synthesis

Since GS-ATZ is rarely available as a certified reference material, in-house synthesis is often required.[1] This protocol uses a chemical synthesis approach that yields high purity suitable for LC-MS calibration.[1][2]

Reagents[1][3][4][5]

-

Atrazine (Technical grade, >98%)[1]

-

L-Glutathione (Reduced, >99%)[1]

-

Potassium Phosphate Buffer (0.1 M, pH 8.5)[1]

-

Acetonitrile (HPLC Grade)[1]

Synthesis Protocol[1]

-

Dissolution: Dissolve 21.6 mg of Atrazine (0.1 mmol) in 5 mL of Acetonitrile.

-

Buffer Prep: Dissolve 61.4 mg of GSH (0.2 mmol, 2x excess) in 5 mL of Phosphate Buffer (pH 8.5). Note: Degas buffer with N2 to prevent GSH oxidation to GSSG.

-

Reaction: Dropwise add the Atrazine solution to the GSH solution while stirring at 50°C.

-

Incubation: Seal and stir at 50°C for 24 hours. The pH must remain >8.0 to ensure the thiolate anion is active.

-

Quenching: Adjust pH to 3.0 using 10% Formic Acid to stop the reaction and stabilize the adduct.

-

Purification: Purify via Semi-Prep HPLC (C18 column) collecting the peak at approx. 487 m/z. Lyophilize fractions to obtain a white powder.[1]

Sample Preparation Protocol

Efficient extraction of the polar GS-ATZ adduct from biological matrices (liver microsomes or plant tissue) requires minimizing ion suppression from native GSH and proteins.[1]

Extraction Workflow[1]

Figure 2: Optimized extraction workflow for polar glutathione conjugates.[1][2]

Step-by-Step Methodology

-

Homogenization: For tissue, homogenize 100 mg in 400 µL phosphate buffer (pH 7.4). For microsomes, use the incubation mixture directly (typically 200 µL).

-

Protein Precipitation: Add 3 volumes (e.g., 600 µL) of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Acidification dissociates protein-bound adducts and stabilizes the GS-ATZ.[1][2]

-

Vortex & Spin: Vortex for 30s, then centrifuge at 14,000 x g for 10 min at 4°C.

-

Concentration: Transfer supernatant to a clean vial. Evaporate to near dryness under Nitrogen at 35°C. Caution: Do not heat >40°C to avoid thermal degradation.[1]

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA). Filter through 0.22 µm PTFE filter if necessary.[1]

Instrumental Analysis (LC-MS/MS)[1][2][4][6][7]

Chromatographic Conditions[1][4][7][8][9]

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity)[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Gradient:

Mass Spectrometry Parameters[1][4][5][7][8][9]

-

Ionization: Electrospray Ionization (ESI) Positive Mode[1]

-

Source Temp: 350°C

-

Capillary Voltage: 3.5 kV[2]

MRM Transitions (Quantitative Data)

The following transitions are selected based on the fragmentation of the glutathione moiety (neutral loss of pyroglutamate) and the atrazine core.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| GS-Atrazine | 487.2 | 358.2 | 30 | 22 | Quantifier |

| GS-Atrazine | 487.2 | 180.1 | 30 | 35 | Qualifier |

| Atrazine | 216.1 | 174.1 | 35 | 18 | Reference |

| Glutathione | 308.1 | 179.0 | 25 | 15 | Reference |

-

Quantifier Logic: The transition 487.2 -> 358.2 corresponds to the loss of the γ-glutamyl moiety (129 Da), a characteristic fragmentation for GSH conjugates [1].[1]

-

Qualifier Logic: The 180.1 fragment corresponds to the des-chloro atrazine cation (C8H14N5+), confirming the presence of the herbicide core.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of Directive), the method must be validated according to FDA/EMA bioanalytical guidelines.

Linearity & Range[1][8]

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Curve: Weighted linear regression (1/x²).[1]

-

Acceptance: r² > 0.99; back-calculated standards within ±15%.

Matrix Effects

GS-ATZ elutes early due to high polarity, making it susceptible to ion suppression from salts and phospholipids.[1]

-

Mitigation: Use a divert valve to send the first 0.8 min of flow to waste. Use stable-isotope labeled Internal Standard (e.g., Atrazine-d5) if GS-ATZ-d5 is unavailable, though synthesized GS-ATZ-13C/15N is preferred.[1][2]

Stability[1]

-

Benchtop: Stable for 4 hours at room temperature.

-

Autosampler: Stable for 24 hours at 4°C.

-

Long-term: Store stock solutions at -80°C. Note: Avoid repeated freeze-thaw cycles as the thioether bond can oxidize to sulfoxide.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor ionization of zwitterion | Ensure Mobile Phase pH is acidic (0.1% FA) to protonate the amine groups.[1][2] |

| Peak Tailing | Interaction with silanols | Use end-capped columns (e.g., BEH or HSS T3) and add 5mM Ammonium Formate to aqueous phase.[1][2] |

| Carryover | Adsorption to injector | Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.[2] |

| GSH Oxidation | Sample handling | Add 10mM Ascorbic Acid or EDTA to the lysis buffer during extraction.[2] |

References

-

Blair, I. A. (2006).[1] Analysis of endogenous glutathione-adducts and their metabolites. Biomedical Chromatography, 20(6-7), 432–441.[1]

-

PubChem. (2023).[1] Glutathione S-atrazine | C18H30N8O6S.[1][2][3] National Library of Medicine. [1]

-

Abel, E. L., et al. (2004).[1][4] Characterization of Atrazine Biotransformation by Human and Murine Glutathione S-Transferases.[1][5] Toxicological Sciences, 80(2), 230–238.[1]

-

Chowdhury, A., et al. (2023).[1] LC–MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites.[6] Journal of Chromatography B.

-

Biosynth. (2023).[1][5] Atrazine glutathione adduct Product Specifications.

Sources

- 1. Glutathione S-atrazine | C18H30N8O6S | CID 5287712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atrazine (CAS 1912-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

solid-phase extraction techniques for atrazine adducts

Application Note: Advanced Solid-Phase Extraction Strategies for Atrazine Adducts

Abstract

This application note details optimized Solid-Phase Extraction (SPE) protocols for the isolation of atrazine-derived adducts from complex biological matrices. While traditional environmental analysis focuses on the parent compound, modern toxicological biomonitoring requires the quantification of stable adducts—specifically the Atrazine Mercapturate (AM) in urine and the Atrazine-Albumin conjugate in serum. These biomarkers provide a retrospective window of exposure extending from days (urine) to weeks (serum). This guide presents a dual-workflow approach: a polymeric reversed-phase protocol for urinary metabolites and a proteomic cleanup strategy for serum protein adducts.

Introduction: The Shift to Adductomics

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a ubiquitous herbicide. Upon entry into biological systems, it undergoes Phase II biotransformation via Glutathione S-Transferases (GSTs). The chlorine atom on the triazine ring acts as a leaving group, allowing nucleophilic attack by the thiol group of glutathione (GSH).

-

Urinary Pathway: The GSH conjugate is processed by

-glutamyltranspeptidase and dipeptidases, then N-acetylated to form Atrazine Mercapturate (AM) , the primary specific urinary biomarker. -

Blood Pathway: Electrophilic atrazine metabolites (specifically the chlorotriazine moiety) covalently bind to nucleophilic residues on long-lived proteins. The most characterized target is Cysteine-34 (Cys34) of Serum Albumin.[1]

Analyzing these adducts requires overcoming significant matrix interferences. Standard C18 methods often fail to retain the polar mercapturate conjugates or adequately clean up the peptide fragments derived from protein adducts.

Biotransformation & Adduct Formation Pathway

Understanding the chemistry of the analyte is the prerequisite for SPE selection. The diagram below illustrates the divergence between urinary excretion and protein adduction.

Figure 1: Divergent pathways of Atrazine biotransformation leading to urinary mercapturates and serum albumin adducts.

Protocol A: Urinary Atrazine Mercapturate (AM)

Challenge: AM is an N-acetyl-L-cysteine conjugate.[2] It contains a carboxylic acid group, making it pH-sensitive. At neutral pH, it is ionized (polar) and retains poorly on C18. Solution: Acidification to suppress ionization (pH < 3) combined with a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.

Materials Required

-

SPE Cartridge: Polymeric HLB (e.g., Oasis HLB or Chromabond HR-X), 60 mg / 3 mL.

-

Reagents: Formic Acid (FA), Methanol (MeOH), LC-MS grade Water.

Step-by-Step Methodology

-

Sample Pretreatment (Critical):

-

Thaw urine samples at room temperature.

-

Centrifuge at 3000 x g for 10 min to remove particulates.

-

Acidification: Add Formic Acid to the supernatant to achieve pH 2.5 – 3.0 .

-

Why? This protonates the carboxylic acid on the mercapturate moiety (

), rendering the molecule neutral and increasing retention on the reversed-phase sorbent.

-

-

Conditioning:

-

3 mL MeOH.

-

3 mL Water (acidified with 0.1% FA).

-

-

Loading:

-

Load 2–5 mL of acidified urine at a slow flow rate (1 mL/min).

-

Note: Fast loading causes breakthrough of polar conjugates.

-

-

Washing:

-

Wash 1: 3 mL 0.1% FA in Water (removes salts/proteins).

-

Wash 2: 3 mL 5% MeOH in Water (removes highly polar interferences without eluting AM).

-

Drying: Dry cartridge under high vacuum for 5–10 minutes. Moisture interferes with the subsequent evaporation step.

-

-

Elution:

-

Elute with 2 x 1.5 mL 100% Methanol .

-

Alternative: If analyzing multiple triazine metabolites, use Acetonitrile/Methanol (1:1).

-

-

Post-Extraction:

-

Evaporate eluate to dryness under

at 40°C. -

Reconstitute in 200

L Mobile Phase A (0.1% FA in Water).

-

Protocol B: Serum Albumin-Atrazine Adducts

Challenge: The adduct is part of a large protein (66 kDa). It cannot be extracted by standard SPE.

Solution: A "Bottom-Up" Proteomic Workflow. Isolate albumin

Materials Required

-

Albumin Removal/Enrichment: Blue Sepharose affinity beads or Albumin depletion columns.

-

Digestion: Trypsin (Sequencing Grade), Dithiothreitol (DTT), Iodoacetamide (IAA).

-

Peptide Cleanup SPE: C18 Micro-columns (e.g., ZipTip or C18 Spin Columns).

Step-by-Step Methodology

-

Albumin Isolation:

-

Dilute 50

L serum with binding buffer. -

Apply to Blue Sepharose affinity column (binds Albumin).

-

Wash to remove non-bound proteins.

-

Elute Albumin with high salt/pH buffer.

-

-

Protein Digestion:

-

Reduction: Add DTT (5 mM, 30 min, 60°C) to break disulfide bonds.

-

Alkylation: Add IAA (15 mM, 30 min, dark) to cap free cysteines.

-

Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

-

Target: This releases the peptide containing Cys34 with the Atrazine modification (+179.1 Da).[1]

-

-

Peptide Cleanup (SPE):

-

Condition: Wet C18 spin column with ACN, equilibrate with 0.1% TFA.

-

Load: Acidify digest (pH < 3) and load onto C18.

-

Wash: 3x with 0.1% TFA in Water (removes salts and digestion reagents).

-

Elute: 50% ACN / 0.1% FA.

-

-

LC-MS/MS Detection:

-

Target the specific mass shift on the Cys34-containing peptide.

-

Mass Shift: Look for the precursor ion with an added mass of 179.11 Da (Atrazine minus Chlorine).

-

Comparative Analysis of Sorbents

| Parameter | C18 (Silica-based) | Polymeric HLB | Mixed-Mode Cation Exchange (MCX) |

| Mechanism | Hydrophobic Interaction | Hydrophobic + Hydrophilic | Hydrophobic + Ionic |

| Target Analyte | Parent Atrazine | Atrazine Mercapturate | Dealkylated Metabolites (DACT) |

| pH Stability | pH 2–8 | pH 1–14 | pH 1–14 |

| Retention of AM | Poor (AM is too polar) | Excellent (Retains polar conjugates) | Moderate (AM is acidic, not basic) |

| Recommendation | Not Recommended | Primary Choice | Use only for DACT/DIA metabolites |

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

-

Internal Standards (IS):

-

For Urine: Use isotope-labeled Atrazine Mercapturate (

-AM) if available. If not, use

-

-

Recovery Check:

-

Spike blank urine with AM standard at 10 ng/mL.

-

Acceptable Recovery: 85% – 115%.

-

If recovery < 70% on HLB, ensure the urine pH was < 3.0 during loading.

-

-

Matrix Effect:

-

Compare the slope of the calibration curve in solvent vs. matrix-matched extract.

-

Matrix Factor should be between 0.8 and 1.2.

-

References

-

Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Atrazine and Metabolites in Urine. Method No. 6106.03. [Link]

-

Dooley, G. P., et al. (2006). "Identification of a novel hemoglobin adduct in Sprague Dawley rats exposed to atrazine." Chemical Research in Toxicology, 19(5), 692-700. [Link]

-

Xie, H., et al. (2021). "Identification and characterization of serum albumin covalent adduct formed with atrazine by liquid chromatography mass spectrometry." Ecotoxicology and Environmental Safety, 208, 111601. [Link]

-

Liu, R. J., et al. (2023). "Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone." Archives of Toxicology. [Link]

-

Mercadante, R., et al. (2012). "High-throughput on-line solid phase extraction-liquid chromatography-tandem mass spectrometry method for the determination of urinary mercapturic acids." Journal of Chromatography A, 1246, 24-32. [Link]

Sources

Development of High-Sensitivity Immunoassays for Atrazine-Glutathione Conjugate (Atrazine-SG)

Application Note: AN-TOX-2026-04

Abstract

The monitoring of herbicide detoxification pathways is critical for understanding phytoremediation efficacy and herbicide resistance mechanisms. This application note details the rigorous development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Atrazine-Glutathione (Atrazine-SG) , the primary detoxification metabolite of atrazine in Zea mays (corn) and sorghum. Unlike standard atrazine assays, detecting the conjugate requires a hapten design strategy that preserves the bulky glutathione moiety as the primary epitope. This guide covers immunogen synthesis, antibody screening, and assay validation.

Biological Context & Mechanism

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is detoxified in tolerant plant species primarily through the activity of Glutathione S-Transferases (GSTs) .[1] This enzyme catalyzes the nucleophilic displacement of the chlorine atom at the C-2 position by the thiol group of glutathione (GSH), rendering the molecule non-phytotoxic and water-soluble.

Figure 1: Atrazine Detoxification Pathway

The following diagram illustrates the GST-mediated conjugation, the specific target for this immunoassay.

Caption: The GST-mediated pathway replaces the C-2 Chlorine of Atrazine with Glutathione. The resulting Atrazine-SG conjugate is the specific analyte for this assay.

Phase 1: Hapten Design & Immunogen Synthesis

The Critical Challenge: Standard anti-atrazine antibodies are often generated using haptens linked via the C-2 chlorine position (e.g., replacing Cl with a spacer). This destroys the site required for glutathione conjugation. To detect Atrazine-SG, the antibody must recognize the glutathione moiety at C-2 and the triazine ring .

Solution: Use a Heterologous Hapten Design . The linker must be attached to one of the amino alkyl side chains (ethyl or isopropyl), leaving the C-2 position free to react with glutathione.

Synthesis Strategy

-

Precursor Synthesis: Synthesize a triazine analog where the ethylamino group is replaced by an amino-carboxylic acid spacer (e.g., 3-aminobutyric acid).

-

Glutathione Conjugation: React this precursor with Glutathione (GSH) under mild basic conditions to mimic the GST reaction, installing the SG group at C-2.

-

Carrier Conjugation: Activate the carboxylic acid on the spacer (using EDC/NHS) to couple the hapten to Keyhole Limpet Hemocyanin (KLH) for immunization.

Figure 2: Hapten Design Logic

Visualizing the structural requirements for epitope exposure.

Caption: To raise antibodies against Atrazine-SG, the linker must be distal to the C-2 position. Attaching the linker to the alkyl chain preserves the critical glutathione epitope.

Phase 2: Experimental Protocol (Competitive ELISA)

Methodology: Indirect Competitive ELISA. Rationale: Small molecules (haptens) effectively coat plates when conjugated to BSA. Free analyte (Atrazine-SG) competes with the plate-bound hapten for the antibody.

Reagents Preparation

-

Coating Antigen: Atrazine-SG analog conjugated to Bovine Serum Albumin (BSA).[2] Note: Use a different spacer length than the immunogen to reduce linker-recognition bias.

-

Primary Antibody: Rabbit anti-Atrazine-SG polyclonal (or mouse monoclonal).

-

Secondary Antibody: Goat anti-Rabbit IgG-HRP.

Step-by-Step Protocol

| Step | Action | Critical Parameter (Why?) |

| 1. Coating | Dilute Coating Antigen (0.5 µg/mL) in Carbonate Buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C. | Thermodynamics: Cold incubation favors stable, passive adsorption without protein denaturation. |

| 2. Blocking | Wash 3x (PBST). Add 200 µL 1% Casein in PBS. Incubate 1h at 37°C. | Background Noise: Casein blocks hydrophobic sites better than BSA for zwitterionic analytes like SG-conjugates. |

| 3. Competition | Add 50 µL Standard/Sample + 50 µL Primary Antibody. Incubate 1h at RT. | Equilibrium: This is the competitive step. High analyte conc. = Low antibody binding to plate. |

| 4. Detection | Wash 5x. Add 100 µL Secondary Antibody-HRP (1:5000). Incubate 45 min at RT. | Signal Amplification: HRP provides high turnover for sensitive colorimetric detection. |

| 5. Development | Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in dark. Stop with 50 µL 2M H2SO4. | Kinetics: Stop reaction when top standard is OD ~1.0 to ensure linear dynamic range. |

| 6. Analysis | Read Absorbance at 450 nm. Plot 4-Parameter Logistic (4-PL) curve. | Data Fitting: 4-PL is the mathematical standard for sigmoidal immunoassay curves. |

Phase 3: Validation & Performance Metrics

Cross-Reactivity (Specificity)

The most critical validation step is ensuring the antibody distinguishes the metabolite from the parent compound.

| Compound | Cross-Reactivity (%) | Interpretation |

| Atrazine-SG | 100% | Target Analyte |

| Atrazine (Parent) | < 1.0% | Excellent specificity; C-2 substitution is recognized. |

| Hydroxyatrazine | < 0.5% | No interference from hydrolytic metabolites. |

| Glutathione (Free) | < 0.1% | Antibody recognizes the conjugate, not free GSH. |

Matrix Effects

Plant extracts (corn sap) are rich in pigments and proteins.

-

Protocol: Spike Atrazine-SG into blank corn leaf extract.

-

Requirement: Recovery must be 80–120%.

-

Troubleshooting: If recovery is low, dilute samples 1:10 in PBS to reduce matrix interference.

References

-

Goodrow, M. H., et al. (1990). Strategies for immunoassay hapten design. In Immunoassays for Trace Chemical Analysis. American Chemical Society.

- Core text on the chemistry of linker

-

Shimabukuro, R. H., et al. (1970). Glutathione conjugation: Atrazine detoxication mechanism in corn.[3] Plant Physiology.[3]

- Foundational paper establishing the biological p

-

Gee, S. J., et al. (1995). Development of immunoassays for pesticides.[4][5][6] In New Frontiers in Agrochemical Immunoassay. AOAC International.

- General protocol standards for competitive ELISA development.

-

U.S. EPA. (2024). Atrazine Monitoring and Regulation.

- Regulatory context for monitoring

Sources

- 1. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 2. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione conjugation: atrazine detoxication mechanism in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an atrazine immunoassay based on highly catalytically active Au@PtNPs and specific nanobody - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Glutathione S-Transferase (GST) Activity Assay for Atrazine

Abstract & Introduction

The enzymatic conjugation of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) with reduced glutathione (GSH) is the primary Phase II detoxification mechanism in tolerant plant species (e.g., Zea mays) and a relevant metabolic pathway in mammalian toxicology. This conjugation is catalyzed by Glutathione S-Transferases (GSTs), specifically the GST-phi class in plants and GST-P/M classes in mammals.

This guide provides a rigorous workflow to quantify this specific activity. Unlike generic GST assays using CDNB (1-chloro-2,4-dinitrobenzene), this protocol directly measures the formation of the GS-Atrazine conjugate using HPLC-UV or LC-MS, offering high specificity and biological relevance.

Mechanistic Principle

GSTs facilitate the nucleophilic attack of the thiolate anion of GSH (GS⁻) upon the electron-deficient carbon at the 2-position of the atrazine ring. The chlorine atom serves as the leaving group. This results in a non-toxic, water-soluble conjugate (GS-Atrazine) and a chloride ion.

Figure 1: The GST-mediated conjugation pathway of Atrazine.[1] The reaction is a nucleophilic aromatic substitution.

Pre-Assay Considerations (Expertise & Logic)

Before initiating the specific atrazine assay, several critical factors must be controlled to ensure data integrity.

Solubility vs. Enzyme Stability

Atrazine has low water solubility (~30 mg/L). It must be dissolved in an organic solvent (Methanol or Acetone).

-

Critical Constraint: GST activity is often inhibited by organic solvents >5% v/v.

-

Solution: Prepare a 100x stock of Atrazine in methanol. When added to the aqueous reaction buffer, the final methanol concentration will be 1%, maintaining enzyme stability while keeping atrazine in solution.

Spontaneous Conjugation

GSH can spontaneously react with electrophiles like atrazine at high pH, creating a "false positive" background.

-

Control: Every experimental run must include a "No-Enzyme Blank" containing buffer, GSH, and Atrazine. This rate is subtracted from the enzymatic rate.[2]

System Suitability (The CDNB Assay)

Never waste expensive substrates or rare enzyme samples without verifying the enzyme is active. Always run a parallel CDNB assay. CDNB is a universal substrate for most GSTs.

Protocol 1: System Suitability (CDNB Assay)

Purpose: To validate that the GST enzyme source (recombinant or extract) is active.

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 6.5.

-

Substrate: 100 mM CDNB in Ethanol.

-

Co-factor: 100 mM GSH in water (Freshly prepared).

Procedure:

-

In a quartz cuvette or UV-transparent plate, mix:

-

880 µL Buffer

-

10 µL GSH (1 mM final)

-

10 µL CDNB (1 mM final)

-

-

Initiate with 100 µL Enzyme source.

-

Detection: Measure Absorbance at 340 nm kinetically for 5 minutes.

-

Criteria: A linear increase in absorbance indicates active enzyme. If slope < 0.01 OD/min, do not proceed to Atrazine assay.

Protocol 2: Specific Atrazine-GST Activity Assay

Purpose: To quantify the specific catalytic rate of atrazine detoxification.

Reagents & Equipment[3]

-

Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate, pH 7.0 (Physiological optimum).

-

Atrazine Stock: 20 mM in Methanol (Store at -20°C).

-

GSH Stock: 100 mM in ddH₂O (Prepare fresh).

-

Stop Solution: 0.1 M HCl or 100% Acetonitrile (ice cold).

-

Enzyme: Purified GST (1-10 µg) or Cytosolic Extract (100-500 µg protein).

Experimental Workflow

Figure 2: Step-by-step workflow for the in vitro Atrazine-GST assay.

Detailed Steps

-

Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

-

Equilibration: Incubate at 25°C (plants) or 37°C (mammalian) for 5 minutes.

-

Initiation: Add Atrazine stock to a final concentration of 200 µM. Vortex gently.

-

Incubation: Incubate for 30–60 minutes.

-

Termination: Add 500 µL of ice-cold Acetonitrile. This stops the reaction and precipitates the enzyme.

-

Clarification: Vortex vigorously, then centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer supernatant to an HPLC vial through a 0.22 µm PTFE filter.

Analytical Method (HPLC-UV)

The separation of the polar conjugate (GS-Atrazine) from the non-polar parent (Atrazine) is the basis of detection.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 50 mM Acetate Buffer pH 5.0) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 10% B (Isocratic hold for polar conjugate)2-15 min: 10% -> 90% B (Elute parent Atrazine)15-20 min: 90% B (Wash) |

| Detection | UV at 220 nm (max absorption) or 260 nm. |

| Injection Vol | 20 - 50 µL |

Expected Results:

-

GS-Atrazine (Product): Elutes early (approx. 3-5 min) due to high polarity conferred by the glutathione moiety.

-

Atrazine (Substrate): Elutes late (approx. 12-14 min).

Data Analysis & Calculations

Quantifying the Product

Calculate the area under the curve (AUC) for the GS-Atrazine peak. You must construct a calibration curve. Since GS-Atrazine standards are not always commercially available, you can:

-

Synthesize Standard: Incubate Atrazine + GSH at pH 9.0 overnight, purify, and quantify.

-

Substrate Depletion Method: If the conversion is >10%, measure the decrease in the Atrazine peak area compared to the "No-Enzyme Blank."

Specific Activity Formula

Where:

- = Concentration of GS-Atrazine formed (µM or nmol/mL)

- = Reaction Volume (mL)

- = Incubation time (min)

- = Amount of enzyme protein added (mg)

Troubleshooting & Integrity Checks

| Issue | Probable Cause | Corrective Action |

| Cloudy Reaction Mix | Atrazine precipitation. | Ensure final organic solvent is <5%. Use a lower Atrazine concentration (e.g., 50 µM). |

| High Background | Spontaneous conjugation. | Check buffer pH. If >7.5, spontaneous reaction accelerates. Lower pH to 6.5-7.0. |

| No Product Peak | Inactive Enzyme. | Run CDNB control.[2] If CDNB works but Atrazine doesn't, the specific GST isozyme may not target Atrazine. |

| Peak Tailing | Column interaction. | Add 0.1% Formic acid or TFA to the mobile phase to sharpen peaks. |

References

-

Frear, D. S., & Swanson, H. R. (1970). Biosynthesis of S-(4-ethylamino-6-isopropylamino-2-s-triazino)

-

Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation.[2] Journal of Biological Chemistry. (The standard CDNB protocol).[2]

-

Abel, E. L., et al. (2004). Characterization of Atrazine Biotransformation by Human and Murine Glutathione S-Transferases. Toxicological Sciences.

-

Pan, L., et al. (2011). Atrazine Metabolite Screening in Human Microsomes: Detection of Novel Reactive Metabolites and Glutathione Adducts by LC-MS. Chemical Research in Toxicology.

Sources

Application Note: Multi-Omic Monitoring of Atrazine Detoxification Kinetics in Crop Plants

Abstract

This guide details a multi-layered workflow for monitoring the metabolic detoxification of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) in tolerant crop species (Zea mays, Sorghum bicolor). Unlike simple residue analysis, this protocol triangulates detoxification efficacy by correlating photosynthetic recovery (phenotype), enzymatic activity (mechanism), and metabolite accumulation (chemical proof). This approach is critical for developing herbicide safeners and breeding programs focused on metabolic resistance.

Introduction: The PSII-GST Axis

Atrazine functions by binding to the Q_B-binding niche of the D1 protein in Photosystem II (PSII), blocking electron transport and causing oxidative burst. Tolerant crops do not rely on target-site mutations; rather, they employ a "metabolic shield."

The primary detoxification pathway in maize and sorghum involves Glutathione S-Transferases (GSTs) , specifically the Phi (GSTF) and Tau (GSTU) classes. These enzymes catalyze the nucleophilic attack of the thiol group of glutathione (GSH) onto the chloro-group of atrazine, rendering it non-toxic and water-soluble. A secondary pathway involves hydroxylation (via benzoxazinones or P450s) to hydroxyatrazine.

Biological Pathway Visualization

Figure 1: The bifurcation of atrazine fate. The red path indicates toxicity (PSII inhibition), while the green path indicates metabolic rescue via GST conjugation or hydroxylation.

Experimental Workflow

To validate detoxification, one must observe the recovery of the target (PSII) simultaneous with the appearance of the metabolite (GS-Atrazine).

Figure 2: Integrated workflow combining physiological screening with biochemical validation.

Protocol Module A: Physiological Monitoring (Chlorophyll Fluorescence)

Rationale: The ratio of variable to maximal fluorescence (

Equipment: Pulse-Amplitude Modulated (PAM) Fluorometer (e.g., Walz, Opti-Sciences).

Step-by-Step Protocol:

-

Dark Adaptation: Clip leaves with dark-adaptation clips for 20–30 minutes prior to measurement. This oxidizes the electron transport chain (opens reaction centers).

-

Basal Fluorescence (

): Apply a weak modulated measuring light (< 0.1 -

Maximal Fluorescence (

): Apply a saturating light pulse (> 3000 -

Calculation: The software calculates Maximum Quantum Yield:

-

Time-Course: Measure at 0, 4, 12, 24, and 48 hours post-treatment.

-

Interpretation: A susceptible plant will show a continuous decline. A detoxifying plant will show a "V-shaped" recovery curve.

-

Protocol Module B: Enzymatic Profiling (GST Activity)

Rationale: While LC-MS measures the product, this assay measures the capacity of the engine. We use CDNB (1-chloro-2,4-dinitrobenzene) as a broad-spectrum substrate to measure total GST induction.

Reagents:

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM EDTA, 1 mM DTT, 5% PVP (to bind phenolics).

-

Substrates: 100 mM GSH (reduced glutathione), 100 mM CDNB (dissolved in ethanol).

Step-by-Step Protocol:

-

Extraction: Grind 0.5g frozen leaf tissue in liquid nitrogen. Homogenize in 2 mL ice-cold Extraction Buffer.

-

Clarification: Centrifuge at 12,000

g for 15 min at 4°C. Collect supernatant (crude enzyme source). -

Reaction Setup: In a UV-transparent cuvette, mix:

-

880

L Potassium Phosphate Buffer (0.1 M, pH 6.5) -

50

L GSH (100 mM) -

50

L CDNB (100 mM)

-

-

Initiation: Add 20

L enzyme extract. Mix immediately. -

Kinetics: Monitor absorbance at 340 nm for 3 minutes (extinction coefficient

). -

Validation: Run a "Heat-Killed" enzyme control to subtract non-enzymatic conjugation.

Protocol Module C: Metabolomic Quantification (LC-MS/MS)

Rationale: This is the definitive proof of detoxification. We track the depletion of Atrazine (Parent) and the formation of Hydroxyatrazine (HA) and GS-Atrazine (Conjugate).

Sample Preparation (QuEChERS Modified):

-

Homogenization: Pulverize 1g leaf tissue. Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid.

-

Salting Out: Add 4g MgSO4 and 1g NaCl. Vortex vigorously for 1 min. Centrifuge at 4,000

g for 5 min. -

Cleanup: Transfer supernatant to a tube containing 150 mg PSA (Primary Secondary Amine) and 50 mg C18. Vortex and centrifuge.

-

Filtration: Filter through 0.22

m PTFE membrane into LC vials.

LC-MS/MS Parameters:

-

System: Agilent 6400 Series or Sciex Triple Quad.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 10% B to 90% B over 8 minutes.

MRM Transitions (Quantification Table):

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time (approx) |

| Atrazine | 216.1 | 174.1 | 132.1 | 6.5 min |

| Hydroxyatrazine | 198.1 | 156.1 | 114.1 | 4.2 min |

| Deethylatrazine | 188.1 | 146.1 | 104.1 | 5.1 min |

| GS-Atrazine | 523.2 | 216.1 | 308.1 | 3.8 min |

Note: GS-Atrazine is labile; keep samples at 4°C and analyze within 24 hours.

Data Interpretation & Troubleshooting

The "Detoxification Index"

To compare efficacy across genotypes, calculate the Detoxification Index (DI) at

-

High DI (> 0.8): Robust detoxification (Resistant).

-

Low DI (< 0.3): Metabolic failure (Susceptible).

Troubleshooting Guide

-

Low GST Activity: Ensure PVP is included in extraction to prevent phenolic oxidation of the enzyme.

-

No GS-Atrazine Peak: The conjugate is often transported to the vacuole and degraded to cysteinyl-atrazine. If GS-Atrazine is missing, scan for the Cysteinyl-Atrazine metabolite (m/z ~337).

-

Fluorescence Noise: Ensure plants are fully dark-adapted; ambient light leakage will artificially lower

.

References

-

Shimabukuro, R. H., et al. (1970). "Glutathione conjugation: atrazine detoxification mechanism in corn." Plant Physiology. Link

-

Li, M. R., et al. (2020). "Atrazine Degradation Pathway and Genes of Arthrobacter sp.[3][4] FM326." Polish Journal of Environmental Studies. Link

-

Cremona, G., et al. (2021). "Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection." Sensors (Basel). Link

-

Creative Proteomics. "Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites." Link

-

Chabauty, F., et al. (2016). "Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S-metolachlor in groundwater samples." MethodsX. Link

Sources

application of atrazine adducts in human exposure assessment

From Urinary Mercapturates to Albumin Adductomics

Executive Summary & Scientific Rationale

Assessment of human exposure to atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) has traditionally relied on measuring urinary metabolites like diaminochlorotriazine (DACT).[1] However, DACT is non-specific; it is often found pre-degraded in water and food, meaning its presence does not definitively prove human metabolic processing of the parent compound.

To achieve high-specificity exposure assessment—critical for drug development safety baselines and epidemiological rigor—researchers must target adducts . These biomarkers confirm that the reactive parent compound entered the systemic circulation and underwent biological conjugation.

This guide details two distinct adduct-based methodologies:

-

Urinary Atrazine Mercapturate (AM): A specific biomarker of recent exposure formed via the Glutathione S-Transferase (GST) pathway.

-

Serum Albumin Adducts (Alb-ATZ): An emerging, long-term dosimeter resulting from the direct nucleophilic attack of atrazine on the Cys34 residue of serum albumin.

Mechanistic Pathways: The "Why" Behind the Protocol

The scientific validity of these protocols rests on the electrophilic nature of the atrazine ring. The chlorine atom at the C-2 position acts as a leaving group, making the carbon susceptible to nucleophilic attack by sulfhydryl (-SH) groups.

-

Pathway A (Detoxification): In the liver, GST catalyzes the conjugation of atrazine with glutathione (GSH). This is processed by the kidneys into the N-acetylcysteine conjugate (Mercapturate), which is excreted in urine.

-

Pathway B (Protein Binding): Atrazine can bypass detoxification and react directly with the free thiol of Human Serum Albumin (HSA) at Cys34. Because albumin has a half-life of ~20 days, this adduct integrates exposure over weeks, unlike the rapid clearance of urinary metabolites.

Diagram 1: Biological Fate & Adduct Formation

Caption: Divergent pathways of Atrazine metabolism. Pathway A leads to urinary excretion (AM), while Pathway B leads to protein retention (Albumin Adduct).

Protocol A: Urinary Atrazine Mercapturate (The Specificity Standard)

Objective: Quantify recent exposure (24-72 hours) with high specificity, distinguishing parent compound intake from environmental metabolite ingestion.

Materials

-

Internal Standard: Atrazine-mercapturate-d5 (isotope labeled).

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.

-

LC Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

Step-by-Step Workflow

-

Sample Preparation & Acidification:

-

Thaw urine samples at room temperature. Vortex for 30 seconds.

-

Aliquot 2.0 mL of urine into a glass centrifuge tube.

-

Add 20 µL of Internal Standard (IS) working solution (100 ng/mL).

-

Critical Step: Acidify with 0.1% Formic Acid to pH ~2.0. Reasoning: Acidification protonates the mercapturic acid moiety, improving retention on the SPE cartridge.

-

-

Solid Phase Extraction (SPE):

-

Condition: 2 mL Methanol followed by 2 mL 0.1% Formic Acid (aq).

-

Load: Pass the acidified urine sample through the cartridge at <1 mL/min.

-

Wash: 2 mL 5% Methanol in 0.1% Formic Acid. Removes salts and polar interferences.

-

Elute: 2 mL 100% Methanol.

-

Concentrate: Evaporate to dryness under Nitrogen stream at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

-

-

LC-MS/MS Parameters:

-

Ionization: ESI Positive Mode.

-

MRM Transitions (Quantification):

-

Precursor: m/z 376.1 (Atrazine Mercapturate)

-

Product: m/z 216.1 (Loss of mercapturic moiety)

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Protocol B: Albumin Adductomics (The Long-Term Dosimeter)

Objective: Identify covalent binding of atrazine to Albumin Cys34.[3] This protocol is ideal for retrospective exposure assessment in drug development cohorts where urine collection timing was missed.

Materials

-

Enzyme: Sequencing Grade Trypsin and Glu-C (Dual digestion improves coverage of the Cys34 region).

-

Filter: 10 kDa MWCO spin filters.

-

Alkylation Reagent: Iodoacetamide (IAA) - Note: Use with caution; we are looking for blocked Cys34 sites, so unreacted sites will be alkylated by IAA.

Step-by-Step Workflow

-

Protein Isolation:

-

Dilute 20 µL plasma with 180 µL Ammonium Bicarbonate (50 mM, pH 8.0).

-

Add 8M Urea to denature proteins. Incubate at 37°C for 30 mins.

-

-

Digestion (The "Bottom-Up" Approach):

-

Reduction: Add DTT (5 mM) for 30 min at 56°C.

-

Alkylation: Add IAA (15 mM) for 20 min in dark. This caps any Cys34 that is NOT bound to Atrazine.

-

Dilution: Dilute Urea to <1M using Ammonium Bicarbonate.

-

Enzymatic Cleavage: Add Trypsin/Glu-C mix (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

-

-

Peptide Enrichment (Optional but Recommended):

-

Use C18 Spin Tips to desalt the peptide mixture.

-

-

High-Resolution MS Analysis (HRMS):

-

Instrument: Q-TOF or Orbitrap (Required for accurate mass determination of the adduct).

-

Target: Look for the peptide containing Cys34 (Sequence: ALVLIAFAQYLQQCPFEDHVK or similar depending on cleavage).

-

Mass Shift Calculation:

-

Unmodified Cys: Cysteine mass.

-

Alkylated Cys (Control): +57.02 Da (Carbamidomethylation).

-

Atrazine Adduct: +179.1171 Da (

).[4]

-

-

Validation: The MS/MS spectra must show a mass shift in the b- or y- ion series corresponding to the Cysteine residue.

-

Diagram 2: Analytical Workflow Comparison

Caption: Parallel workflows for metabolite quantification (Urine) vs. macromolecular adduct identification (Plasma).

Data Interpretation & Quality Control